

# Oxo-Tethered Ruthenium Catalysts: A Technical Guide to Properties and Applications

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## Compound of Interest

Compound Name: *Ru-(R,R)-Ms-DENEB*

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This technical guide provides a comprehensive overview of oxo-tethered ruthenium catalysts, a class of molecules that has garnered significant attention for its exceptional performance in asymmetric catalysis. These catalysts, characterized by a rigidifying ether or other oxo-containing linkage between the  $\eta^6$ -arene and the chelating diamine ligand, exhibit enhanced stability and stereocontrol, making them highly valuable tools in the synthesis of chiral molecules, particularly for the pharmaceutical industry. Their bifunctional nature, involving a metal-centered Lewis acidity and a ligand-centered Brønsted basicity, allows for efficient and highly selective transformations under mild conditions.

## Core Properties and Advantages

Oxo-tethered ruthenium catalysts have demonstrated remarkable efficacy, particularly in the asymmetric transfer hydrogenation (ATH) of a wide range of prochiral ketones and imines. The key advantages of these catalysts include:

- **High Enantioselectivity and Diastereoselectivity:** These catalysts consistently deliver products with excellent stereochemical purity, often achieving enantiomeric excesses (ee) greater than 99% and high diastereomeric ratios (dr).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Enhanced Catalytic Activity:** The tethered design restricts conformational flexibility, leading to a more defined and reactive catalytic species, which can result in high turnover numbers (TON) and turnover frequencies (TOF).

- **Broad Substrate Scope:** They have been successfully employed for the reduction of diverse substrates, including challenging ones like  $\alpha$ -halogenated ketones, aryl N-heteroaryl ketones, and unsymmetrical benzophenones.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- **Bifunctional Mechanism:** The catalytic cycle is understood to proceed via a nonclassical metal-ligand bifunctional mechanism, where the ruthenium center and the amine ligand work in concert to facilitate hydride and proton transfer.[\[5\]](#)
- **Operational Simplicity:** Many of these catalysts are air- and moisture-stable, simplifying their handling and application in various reaction setups, including continuous flow systems.[\[6\]](#)

## Quantitative Data on Catalytic Performance

The following tables summarize the performance of various oxo-tethered ruthenium catalysts in the asymmetric transfer hydrogenation of different ketone substrates.

Table 1: Asymmetric Transfer Hydrogenation of Cyclic  $\alpha$ -Halogenated Ketones[\[1\]](#)[\[2\]](#)

Entry	Substrate	Catalyst (mol%)	Conditions	Time (h)	Yield (%)	d.r.	ee (%)
1	2-chloro-1-indanone	1	HCOOH/ NEt <sub>3</sub> (5:2), 28 °C	12	>99	>99:1	>99.9
2	2-bromo-1-indanone	1	HCOOH/ NEt <sub>3</sub> (5:2), 28 °C	12	>99	>99:1	>99.9
3	2-chloro-1-tetralone	1	HCOOH/ NEt <sub>3</sub> (5:2), 28 °C	24	>99	>99:1	>99.9
4	2-bromo-1-tetralone	1	HCOOH/ NEt <sub>3</sub> (5:2), 28 °C	24	>99	>99:1	>99.9

Table 2: Asymmetric Transfer Hydrogenation of Aryl N-Heteroaryl Ketones[3]

Entry	Substrate	Catalyst (mol%)	Conditions	Time (h)	Yield (%)	ee (%)
1	2-acetylpyridine	0.5	HCOOH/N Et <sub>3</sub> (5:2), H <sub>2</sub> O, 40 °C	6	98	99.2
2	3-acetylpyridine	0.5	HCOOH/N Et <sub>3</sub> (5:2), H <sub>2</sub> O, 40 °C	8	97	98.5
3	2-acetylquinoline	0.5	HCOOH/N Et <sub>3</sub> (5:2), H <sub>2</sub> O, 40 °C	10	95	99.9
4	Phenyl(pyridin-2-yl)methanone	0.5	HCOOH/N Et <sub>3</sub> (5:2), H <sub>2</sub> O, 40 °C	12	99	99.1

Table 3: Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones[4]

Entry	Substrate	Catalyst (mol%)	Conditions	Time (h)	Yield (%)	ee (%)
1	2-methylbenzophenone	1	HCOOH/N Et <sub>3</sub> (5:2), 28 °C	24	96	98
2	2-chlorobenzophenone	1	HCOOH/N Et <sub>3</sub> (5:2), 28 °C	24	95	>99
3	3-methoxybenzophenone	1	HCOOH/N Et <sub>3</sub> (5:2), 28 °C	48	92	95
4	4-phenylbenzophenone	1	HCOOH/N Et <sub>3</sub> (5:2), 28 °C	72	88	91

## Experimental Protocols

### General Procedure for the Synthesis of an Oxo-Tethered Ruthenium Catalyst Precursor

This protocol is a representative example for the synthesis of a dimeric ruthenium chloride precursor complex, which can then be converted to the active monomeric catalyst.

- **Ligand Synthesis:** The tethered diamine ligand is synthesized first, typically through a multi-step procedure involving the formation of the ether linkage between a chiral diamine (e.g., (1S,2S)-1,2-diphenylethylenediamine) and a functionalized arene.
- **Complexation:** To a solution of the tethered ligand in a suitable solvent (e.g., dichloromethane), an equimolar amount of [Ru(p-cymene)Cl<sub>2</sub>]<sub>2</sub> is added.
- **Reaction:** The mixture is stirred at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by TLC.

- Isolation: The solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting material.
- Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford the desired dimeric ruthenium complex.

## General Procedure for Asymmetric Transfer Hydrogenation of Ketones

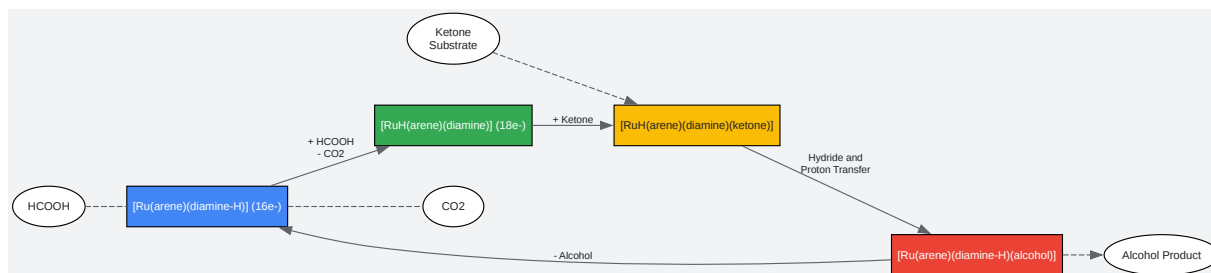
This procedure outlines a typical batch reaction for the reduction of a prochiral ketone.

- Catalyst Activation (if necessary): In some cases, the dimeric precursor is converted to the active monomeric catalyst in situ.
- Reaction Setup: A reaction vessel is charged with the oxo-tethered ruthenium catalyst (typically 0.1-1 mol%).
- Reagent Addition: A solution of the ketone substrate in a 5:2 mixture of formic acid and triethylamine ( $\text{HCOOH}/\text{NEt}_3$ ) is added. The concentration of the substrate is typically in the range of 0.1-1 M.
- Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 28-40 °C) for the time required to achieve high conversion (typically monitored by TLC or GC/HPLC).
- Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the chiral alcohol.
- Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

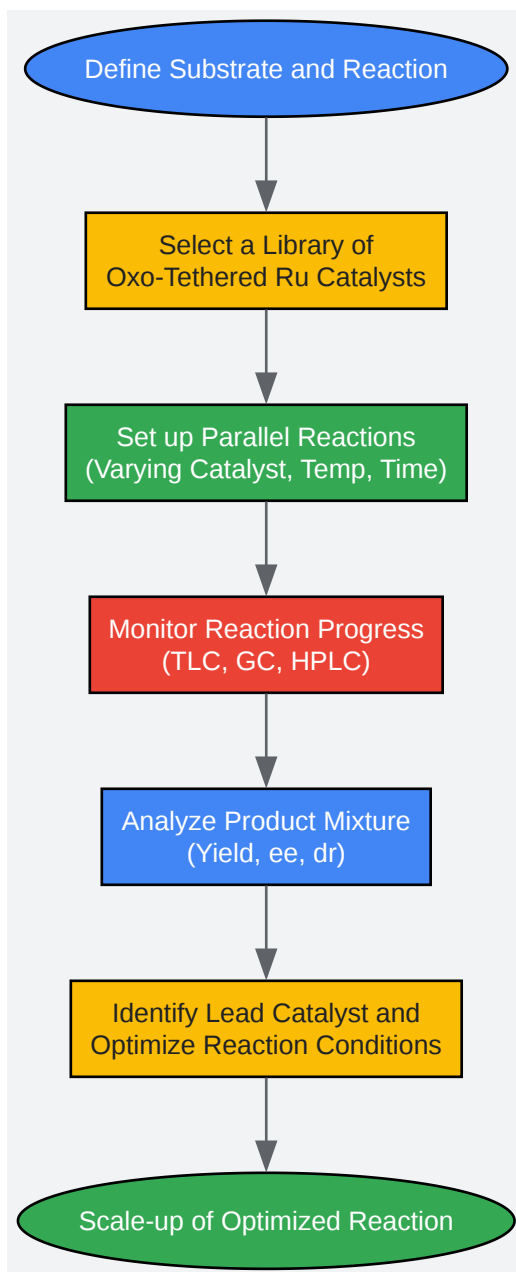
## Visualizations

## Catalytic Cycle of Asymmetric Transfer Hydrogenation

The following diagram illustrates the generally accepted catalytic cycle for the asymmetric transfer hydrogenation of a ketone mediated by an oxo-tethered ruthenium catalyst.







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